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Abstract
5-Ethynyl-2-nitrophenol is a small organic molecule featuring a phenol backbone substituted

with both a nitro group and an ethynyl group. This unique combination of functional groups

suggests potential applications in medicinal chemistry and materials science, leveraging the

reactivity of the alkyne and the electronic properties of the nitrophenol scaffold. This technical

guide provides a comprehensive overview of its molecular structure, physicochemical

properties, proposed synthesis, and potential biological relevance, alongside detailed

experimental protocols for its characterization.

Molecular Structure and Properties
5-Ethynyl-2-nitrophenol possesses the chemical formula C₈H₅NO₃ and a molecular weight of

163.13 g/mol .[1][2] The structure consists of a benzene ring with a hydroxyl group (-OH) at

position 1, a nitro group (-NO₂) at position 2, and an ethynyl group (-C≡CH) at position 5. The

presence of the electron-withdrawing nitro group ortho to the hydroxyl group is expected to

increase the acidity of the phenolic proton. The ethynyl group provides a reactive handle for

further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[3][4]

[5]
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Due to the limited availability of experimental data for 5-Ethynyl-2-nitrophenol, the following

table summarizes key computed and expected physicochemical properties based on its

structure and data from analogous compounds.

Property Value Source/Method

Molecular Formula C₈H₅NO₃ PubChem[1]

Molecular Weight 163.13 g/mol PubChem[1]

IUPAC Name 5-ethynyl-2-nitrophenol PubChem[1]

CAS Number Not available

Predicted LogP 1.5 - 2.5 Cheminformatics Prediction

Predicted pKa 6.5 - 7.5
Based on 2-nitrophenol

analogues

Appearance Expected to be a yellow solid
General property of

nitrophenols[6][7]

Spectroscopic Characterization
The structural features of 5-Ethynyl-2-nitrophenol can be confirmed using various

spectroscopic techniques. The expected characteristic signals are outlined below.
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Spectroscopic Technique Characteristic Features

¹H NMR

- Aromatic protons (3H) with distinct chemical

shifts and coupling patterns. - Acetylenic proton

(1H) signal around 3-4 ppm. - Phenolic proton

(1H) signal, potentially broad, with a chemical

shift dependent on solvent and concentration.

¹³C NMR
- Six distinct aromatic carbon signals. - Two

acetylenic carbon signals between 70-90 ppm.

Infrared (IR) Spectroscopy

- O-H stretching band (broad) around 3200-

3600 cm⁻¹. - C≡C-H stretching band around

3300 cm⁻¹. - C≡C stretching band around 2100-

2260 cm⁻¹. - Asymmetric and symmetric NO₂

stretching bands around 1550-1475 cm⁻¹ and

1360-1290 cm⁻¹, respectively.[8]

Mass Spectrometry (MS)

- Molecular ion peak (M⁺) at m/z = 163.13. -

Fragmentation pattern corresponding to the loss

of NO₂, OH, and other fragments.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

5-Ethynyl-2-nitrophenol.

Proposed Synthesis: Sonogashira Coupling
A plausible synthetic route to 5-Ethynyl-2-nitrophenol involves the Sonogashira coupling of a

halogenated 2-nitrophenol precursor with a protected alkyne, followed by deprotection.

Step 1: Halogenation of 2-Nitrophenol

Objective: To introduce an iodine or bromine atom at the 5-position of 2-nitrophenol.

Procedure:

Dissolve 2-nitrophenol in a suitable solvent (e.g., glacial acetic acid).
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Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) portion-wise at room

temperature.

Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

Upon completion, pour the reaction mixture into water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the organic layer with sodium thiosulfate solution (for iodination), brine, and dry over

anhydrous sodium sulfate.

Purify the crude product by column chromatography to obtain 5-iodo-2-nitrophenol or 5-

bromo-2-nitrophenol.

Step 2: Sonogashira Coupling

Objective: To couple the halogenated 2-nitrophenol with a protected alkyne.

Procedure:

To a solution of 5-halo-2-nitrophenol and trimethylsilylacetylene in a mixture of toluene and

triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere.

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and

filter through a pad of celite.

Concentrate the filtrate and purify the residue by column chromatography to yield 2-nitro-

5-((trimethylsilyl)ethynyl)phenol.

Step 3: Deprotection

Objective: To remove the trimethylsilyl protecting group.

Procedure:

Dissolve the silyl-protected intermediate in methanol.
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Add a catalytic amount of potassium carbonate and stir at room temperature for 1-2 hours.

Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a

weak acid (e.g., ammonium chloride solution).

Extract the product with an organic solvent, wash with brine, and dry over anhydrous

sodium sulfate.

Purify the final product by column chromatography to obtain 5-Ethynyl-2-nitrophenol.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or

acquire the spectrum using an ATR accessory.

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) for accurate mass determination.

Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 5-Ethynyl-2-nitrophenol,
nitrophenol derivatives are known to possess a range of biological effects, including

antimicrobial and cytotoxic activities.[9] The nitro group can be reduced in biological systems to

form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress.
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Hypothetical Signaling Pathway
The presence of the nitroaromatic moiety suggests that 5-Ethynyl-2-nitrophenol could

potentially interfere with cellular redox homeostasis, leading to the activation of stress-response

pathways. A hypothetical signaling cascade is depicted below.
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Hypothetical signaling pathway of 5-Ethynyl-2-nitrophenol.
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Experimental Workflow for Biological Evaluation
To investigate the potential biological effects of 5-Ethynyl-2-nitrophenol, a structured

experimental workflow is proposed.

Synthesized and Purified
5-Ethynyl-2-nitrophenol

Cytotoxicity Screening
(e.g., MTT assay on cancer cell lines)

Antimicrobial Screening
(e.g., MIC determination)

ROS Measurement
(e.g., DCFDA assay)

If cytotoxic

Signaling Pathway Analysis
(Western Blot for Nrf2, Caspases)

Elucidation of Mechanism of Action

Click to download full resolution via product page

Proposed workflow for biological evaluation.

Conclusion
5-Ethynyl-2-nitrophenol is a molecule of interest for further investigation in drug discovery

and materials science. This guide provides a foundational understanding of its structure,

properties, and potential synthesis and characterization methods. The proposed experimental

workflows offer a starting point for elucidating its biological activities and mechanism of action.

Further research is warranted to fully explore the potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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